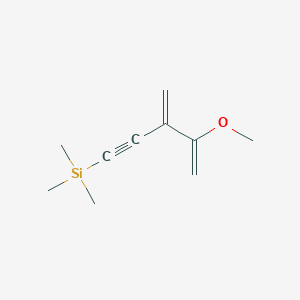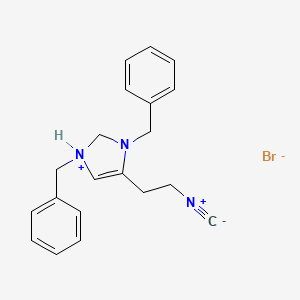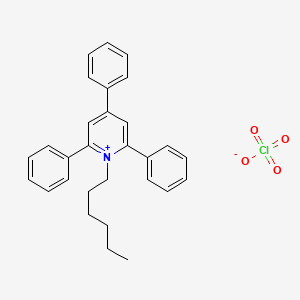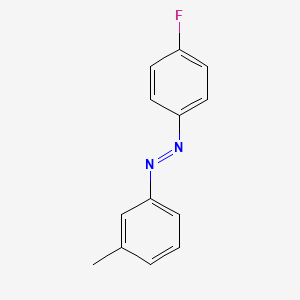
N-(Phenanthren-9-YL)octadeca-9,12-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenanthren-9-YL)octadeca-9,12-dienamide: is a complex organic compound characterized by the presence of a phenanthrene moiety attached to an octadecadienamide chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-9-YL)octadeca-9,12-dienamide typically involves the following steps:
Formation of Octadeca-9,12-dienoic Acid: This can be achieved through the oxidation of linoleic acid using potassium permanganate or other oxidizing agents.
Amidation Reaction: The octadeca-9,12-dienoic acid is then reacted with phenanthren-9-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the octadecadienamide chain.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Substitution: The phenanthrene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitrating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Saturated amide derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
N-(Phenanthren-9-YL)octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Phenanthren-9-YL)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. The phenanthrene moiety can intercalate with DNA, affecting gene expression and cellular functions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenanthren-9-ylhexadecanamide
- Octadeca-9,12-dienamide
- Phenanthrene derivatives with different aliphatic chains
Uniqueness
N-(Phenanthren-9-YL)octadeca-9,12-dienamide is unique due to its specific combination of a phenanthrene moiety with an octadecadienamide chain, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
90094-83-0 |
|---|---|
Molecular Formula |
C32H41NO |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
N-phenanthren-9-yloctadeca-9,12-dienamide |
InChI |
InChI=1S/C32H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-32(34)33-31-26-27-21-17-18-22-28(27)29-23-19-20-24-30(29)31/h6-7,9-10,17-24,26H,2-5,8,11-16,25H2,1H3,(H,33,34) |
InChI Key |
BGLYUAKRGUUFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


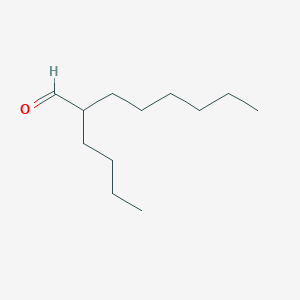
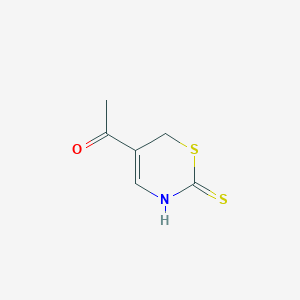
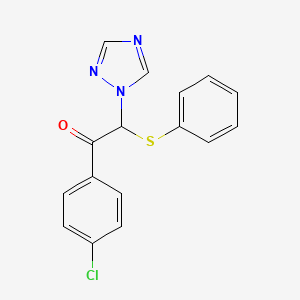
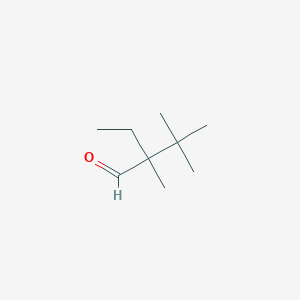
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
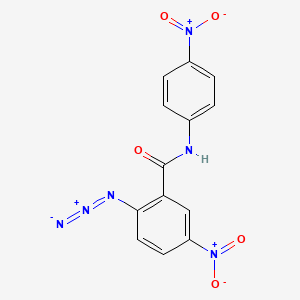
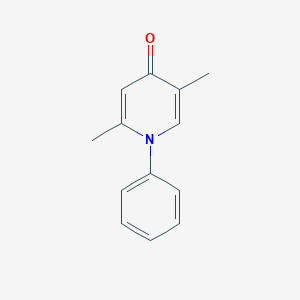
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
